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Compound of Interest

Compound Name: 3-Thiazol-2-yl-benzaldehyde

Cat. No.: B1320473 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of 3-
Thiazol-2-yl-benzaldehyde, a heterocyclic aromatic compound of interest in medicinal

chemistry and materials science. Due to the limited availability of a complete, published

experimental dataset for this specific molecule, this document presents a predictive analysis

based on the well-established spectroscopic properties of its constituent functional groups—a

3-substituted benzaldehyde and a 2-substituted thiazole—supported by data from closely

related analogs.

Molecular Structure and Properties
3-Thiazol-2-yl-benzaldehyde is a bi-aryl compound consisting of a benzaldehyde ring

substituted at the 3-position with a thiazole ring.

Table 1: Physicochemical Properties of 3-Thiazol-2-yl-benzaldehyde
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Property Value Source

Molecular Formula C₁₀H₇NOS --INVALID-LINK--

Molecular Weight 189.23 g/mol --INVALID-LINK--

Appearance Solid (predicted) --INVALID-LINK--

InChI Key
YJMGIEKCDQXKKZ-

UHFFFAOYSA-N
--INVALID-LINK--

Synthesis and Experimental Protocols
A plausible synthetic route to 3-Thiazol-2-yl-benzaldehyde is via a Suzuki-Miyaura cross-

coupling reaction. This common and versatile method for forming carbon-carbon bonds is

widely used for synthesizing bi-aryl compounds.

A general procedure for the synthesis of aryl-heteroaryl compounds like 3-Thiazol-2-yl-
benzaldehyde is the Suzuki-Miyaura coupling. This involves the reaction of an organoboron

compound with an organic halide, catalyzed by a palladium complex.

Materials:

3-Formylphenylboronic acid

2-Bromothiazole

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Sodium carbonate (Na₂CO₃)

Toluene

Ethanol

Water
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Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask, dissolve 3-formylphenylboronic acid (1.2 equivalents) and 2-

bromothiazole (1.0 equivalent) in a 3:1 mixture of toluene and ethanol.

Add an aqueous solution of sodium carbonate (2 M, 2.0 equivalents).

Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the

mixture.

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction

progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield 3-Thiazol-2-yl-benzaldehyde.

Workflow for Synthesis and Purification
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Synthesis and Purification Workflow
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Caption: Workflow for the synthesis of 3-Thiazol-2-yl-benzaldehyde.
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Spectroscopic Analysis
The following sections detail the expected spectroscopic data for 3-Thiazol-2-yl-benzaldehyde
based on the analysis of its structural components and data from analogous compounds.

The ¹H NMR spectrum is expected to show signals corresponding to the aldehydic proton, the

protons of the benzene ring, and the protons of the thiazole ring.

Table 2: Predicted ¹H NMR Spectral Data for 3-Thiazol-2-yl-benzaldehyde

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~10.1 Singlet 1H Aldehyde (-CHO)

The aldehydic

proton is highly

deshielded.

~8.2-8.4 Multiplet 2H
Aromatic (H-2,

H-4)

Protons ortho

and para to the

thiazole

substituent.

~7.6-7.8 Multiplet 2H
Aromatic (H-5,

H-6)

Protons meta to

the thiazole

substituent.

~7.9 Doublet 1H Thiazole (H-4')

Coupling to H-5'

of the thiazole

ring.

~7.4 Doublet 1H Thiazole (H-5')

Coupling to H-4'

of the thiazole

ring.

Note: Predicted chemical shifts are relative to TMS in CDCl₃ and are based on typical values

for substituted benzaldehydes and thiazoles.

The ¹³C NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons of both

rings, and the carbons of the thiazole ring.
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Table 3: Predicted ¹³C NMR Spectral Data for 3-Thiazol-2-yl-benzaldehyde

Chemical Shift (δ, ppm) Assignment Notes

~192 C=O (Aldehyde)

Characteristic chemical shift

for an aldehyde carbonyl

carbon.

~168 C-2' (Thiazole)
Carbon of the thiazole ring

attached to the benzene ring.

~144 C-4' (Thiazole) CH carbon of the thiazole ring.

~120 C-5' (Thiazole) CH carbon of the thiazole ring.

~137 C-1 (Benzene)
Quaternary carbon of the

benzene ring.

~134 C-3 (Benzene)

Quaternary carbon of the

benzene ring attached to the

thiazole.

~130-135 Aromatic CH
Remaining CH carbons of the

benzene ring.

Note: Predicted chemical shifts are relative to TMS in CDCl₃.

The IR spectrum will be dominated by the characteristic stretching frequency of the aldehyde

carbonyl group.

Table 4: Predicted IR Spectral Data for 3-Thiazol-2-yl-benzaldehyde
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Wavenumber (cm⁻¹) Vibration Intensity

~3100-3000 C-H stretch (aromatic) Medium

~2850, ~2750 C-H stretch (aldehyde) Medium, often two bands

~1700 C=O stretch (aldehyde) Strong, sharp

~1600-1450 C=C stretch (aromatic) Medium to strong

~1200 C-N stretch (thiazole) Medium

~800-700 C-H bend (aromatic) Strong

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data for 3-Thiazol-2-yl-benzaldehyde

m/z Ion Notes

189 [M]⁺ Molecular ion peak.

188 [M-H]⁺ Loss of the aldehydic proton.

160 [M-CHO]⁺ Loss of the formyl group.

134 [C₇H₄NS]⁺
Fragmentation of the

benzaldehyde ring.

85 [C₃H₃NS]⁺ Thiazole ring fragment.

Logical Flow of Spectroscopic Identification
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Spectroscopic Identification Workflow
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Caption: Logical workflow for the spectroscopic identification of the target compound.

Potential Signaling Pathways and Biological Activity
Thiazole and benzaldehyde derivatives are known to exhibit a wide range of biological activities

and can interact with various signaling pathways. While the specific activity of 3-Thiazol-2-yl-
benzaldehyde is not extensively documented, compounds with similar structures have shown

potential as inhibitors of enzymes such as kinases and phosphatases, and as antimicrobial or

anticancer agents. Further research is required to elucidate the specific biological targets and

mechanisms of action for this compound.

Hypothetical Signaling Pathway Interaction
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Hypothetical Signaling Pathway Interaction

3-Thiazol-2-yl-benzaldehyde
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(e.g., EGFR, VEGFR)
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Downstream Signaling Cascade
(e.g., MAPK, PI3K/Akt)

Phosphorylation

Cellular Response
(e.g., Apoptosis, Proliferation)

Click to download full resolution via product page

Caption: A potential mechanism of action for a thiazole-containing compound.

Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 3-
Thiazol-2-yl-benzaldehyde. The data presented, derived from the analysis of its structural

motifs and comparison with analogous compounds, serves as a valuable resource for

researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery. The

proposed synthetic protocol and the logical workflows for synthesis and analysis offer a

practical framework for the preparation and characterization of this and similar heterocyclic

compounds. Experimental validation of the predicted spectroscopic data is encouraged to

further solidify the understanding of this molecule's properties.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 3-
Thiazol-2-yl-benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1320473#spectroscopic-analysis-of-3-thiazol-2-yl-
benzaldehyde]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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